molecular formula C13H10N4O2S B4264607 5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-isoxazolecarboxamide

5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-isoxazolecarboxamide

Cat. No. B4264607
M. Wt: 286.31 g/mol
InChI Key: VWGINNZCUNTZAT-UHFFFAOYSA-N
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Description

5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is commonly referred to as 'MTIC' and is a member of the thiadiazole family of compounds. MTIC has a unique molecular structure that makes it a promising candidate for various applications.

Scientific Research Applications

MTIC has been extensively studied for its potential applications in different fields of science. In the medical field, MTIC has been shown to exhibit antitumor activity against various types of cancer cells, including breast, prostate, and lung cancer cells. MTIC has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the agricultural field, MTIC has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects. In environmental science, MTIC has been studied for its potential use as a water treatment agent due to its ability to remove heavy metals from contaminated water.

Mechanism of Action

MTIC's mechanism of action is not fully understood. However, it is believed that MTIC acts by inhibiting the activity of certain enzymes and proteins involved in cell division and growth. MTIC has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, MTIC has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects
MTIC has been shown to have various biochemical and physiological effects. In cancer cells, MTIC has been shown to induce DNA damage, leading to cell death. MTIC has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, leading to their regression. In neurodegenerative diseases, MTIC has been shown to protect neurons from damage and improve cognitive function. In agriculture, MTIC has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

MTIC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MTIC has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using MTIC in lab experiments. MTIC is a toxic compound that requires careful handling, and its effects on non-target organisms are not well understood. In addition, the optimal dosage and administration of MTIC for different applications are not well established.

Future Directions

There are several future directions for research on MTIC. In the medical field, further studies are needed to determine the optimal dosage and administration of MTIC for different types of cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine the effects of MTIC on non-target organisms and the optimal dosage and administration for different crops. In environmental science, further studies are needed to determine the effectiveness of MTIC as a water treatment agent for different types of contaminants. Overall, the potential applications of MTIC are vast, and further research is needed to fully understand its properties and potential.
Conclusion
In conclusion, 5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-isoxazolecarboxamide is a promising compound with potential applications in various fields of science. Its unique molecular structure and mechanism of action make it a promising candidate for treating cancer, neurodegenerative diseases, and for use in agriculture and environmental science. While there are limitations to using MTIC in lab experiments, further research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-7-10(17-19-8)11(18)14-13-16-15-12(20-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGINNZCUNTZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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